molecular formula C9H14O4 B1622753 Methyl 5,5-dimethyl-2,4-dioxohexanoate CAS No. 42957-17-5

Methyl 5,5-dimethyl-2,4-dioxohexanoate

Cat. No. B1622753
CAS RN: 42957-17-5
M. Wt: 186.2 g/mol
InChI Key: POITUNMGPFESML-UHFFFAOYSA-N
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Description

“Methyl 5,5-dimethyl-2,4-dioxohexanoate” is a chemical compound with the molecular formula C9H14O4 . It has a molecular weight of 186.21 .


Molecular Structure Analysis

The molecular structure of “Methyl 5,5-dimethyl-2,4-dioxohexanoate” contains 9 Carbon atoms, 14 Hydrogen atoms, and 4 Oxygen atoms . Unfortunately, the detailed structural analysis is not available in the search results.

Scientific Research Applications

  • Synthesis and Chemical Properties : Methyl 5,5-dimethyl-2,4-dioxohexanoate has been used in the formation of γ-keto esters from β-keto esters. This process involves C-alkylation and is significant in organic synthesis (Ronsheim, Hilgenkamp, & Zercher, 2003).

  • Reactions with Dinucleophiles : The compound has been involved in reactions with 2-dimethylaminomethylene-1,3-diones to synthesize 5-substituted ethyl or methyl 4-isoxazolecarboxylates. These reactions are important for creating specific esters and carboxylic acids (Schenone, Fossa, & Menozzi, 1991).

  • Antimicrobial Applications : Research has been conducted on synthesizing derivatives of methyl 5,5-dimethyl-2,4-dioxohexanoate for antimicrobial activities. These compounds have shown potential in combating various bacteria and fungi (Ghorab, Soliman, Alsaid, & Askar, 2017).

  • Hydroalkylation Reactions : The compound has been used in platinum(II)/europium(III)-catalyzed intramolecular hydroalkylation of 4-pentenyl β-dicarbonyl compounds, demonstrating its versatility in organic synthesis (Liu & Widenhoefer, 2005).

  • Synthetic Process Research : Studies have focused on optimizing the synthetic process of related compounds, such as 2,5-dioxo-1,4-cyclohexanedicarboxylic acid dimethyl ester, showcasing the industrial and pharmaceutical relevance of these chemicals (Yu, 2000).

  • Asymmetric Hydrogenation : Methyl 5,5-dimethyl-2,4-dioxohexanoate has been used in asymmetric hydrogenation reactions, which are crucial in creating specific enantiomers for pharmaceutical applications (Shao, Seki, Kawano, & Saburi, 1991).

  • Carboxymethylation and Methylation : The compound has been studied in the context of carboxymethylation and methylation of alcohols and phenols using dimethyl carbonate, further demonstrating its utility in chemical modifications (Jin, Hunt, Clark, & McElroy, 2016).

  • Dirhodium(II)-Catalyzed C-H Insertion Reaction : Methyl 5,5-dimethyl-2,4-dioxohexanoate has been used in dirhodium(II)-catalyzed C-H insertion reactions, which are important in organic synthesis for constructing complex molecular structures (Yakura, Ueki, Kitamura, Tanaka, Nameki, & Ikeda, 1999).

  • Crystal Structure Analysis : Research has been done on the crystal structure of nickel(II) complexes with aroyl hydrazones of methyl 5,5-dimethyl-2,4-dioxohexanoate, indicating its potential in coordination chemistry (Abduraxmonov, Tursunov, Umarov, Ergashov, & Avezov, 2020).

  • Aprotic Hydroxamic Acid Protecting Groups : The compound has been used in the context of hydroxamic acid protecting groups, demonstrating its importance in the protection and deprotection strategies in organic synthesis (Couturier, Tucker, Proulx, Boucher, Dubé, Andresen, & Ghosh, 2002).

properties

IUPAC Name

methyl 5,5-dimethyl-2,4-dioxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-9(2,3)7(11)5-6(10)8(12)13-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POITUNMGPFESML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398561
Record name methyl 5,5-dimethyl-2,4-dioxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,5-dimethyl-2,4-dioxohexanoate

CAS RN

42957-17-5
Record name methyl 5,5-dimethyl-2,4-dioxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

118 g of oxalic acid dimethyl ester, warmed to 60° C., are added dropwise to a suspension of 59.4 g (1.1 mols) of sodium methylate in 200 g of toluene, cooled to 5° C., in the course of 1 hour, whilst stirring. 100 g (1 mol) of technical grade pinacolin are allowed to run rapidly into the mixture. The mixture is subsequently stirred for 15 minutes and 90 g of a methanol/toluene mixture are then distilled off, at boiling point760 : 67° to 100° C., over a packed column in the course of 3 hours. The bottom product is cooled to 40° C. and 258 g of 20.9% strength by weight aqeuous sulphuric acid are added. Phase separation is effected after thorough stirring for 1 hour. Distillation of the organic phase at boiling point0.4 : 75° C. gives 163.5 g of pivaloylpyruvic acid methyl ester (87.0% of the theoretical yield) with a purity of 99.0% (by analysis by gas chromatography).
Quantity
118 g
Type
reactant
Reaction Step One
Quantity
59.4 g
Type
reactant
Reaction Step Two
Quantity
200 g
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solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

54 g (1 mol) of sodium are suspended in 300 g of n-hexane. 118 g (1 mol) of oxalic acid dimethyl ester, warmed to 60° C., are added dropwise at 0°-5° C. in the course of 1 hour. 100 g of pinacolin are then added rapidly at the same temperature. The mixture is stirred at room temperature for 15 minutes and 222 g of a n-hexane/methanol mixture are then distilled off, at boiling point760 : 50° C., over a 50 cm high packed column in the course of 6 hours. 234.5 g of aqueous sulphuric acid (20.9% strength by weight) are stirred into the bottom product. Separation of the phases and subsequent distillation of the organic phase give, at boiling point8 : 105° C., 159 g of pivaloylpyruvic acid methyl ester (85.0% of the theoretical yield) with a purity of 99.4% (by analysis by gas chromatography).
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
118 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
300 g
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

When a mixture, heated to 50° C., of pinacolin and oxalic acid dimethyl ester was added and the procedure was otherwise the same as in Example 6, a amount of 166.7 g of pivaloylpyruvic acid methyl ester (89% of the theoretical yield) were obtained. Purity: 99.3%.
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Reaction Step One

Synthesis routes and methods IV

Procedure details

198 g of methanolic sodium methyate solution (30% strength by weight) are added to 400 g of chlorobenzene. The methanol is distilled off at 65° C. in the course of 1 hour. The mixture is cooled to 10° C. and 118 g (1 mol) of molten oxalic acid dimethyl ester are introduced in the course of 1 hour. Thereafter, 100 g (1 mol) of pinacolin are allowed to run in and the mixture is subsequently stirred at room temperature for 15 minutes. It is heated, and the methanol formed in the reaction is distilled off in the course of 2 hours. Neutralisation with sulphuric acid, separation of the phases and distillation of the organic phase gives 165 g of pivaloylpyruvic acid methyl ester (87.8% of the theoretical yield). Purity: 99.0%.
Quantity
198 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
[Compound]
Name
molten
Quantity
118 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

57.2 g (1.06 mols) of sodium methylate are suspended in 400 g of dehydrated pinacolin. 118 g of molten oxalic acid dimethyl ester are added dropwise to the suspension in the course of 1 hour. The temperature is kept at 10° C. during this addition. The mixture is subsequently stirred for 15 minutes and 84 g of a methanol/pinacolin mixture are then distilled off at 64° C. The bottom product is cooled to 50° C. and 252 g of aqueous sulphuric acid (20.9% strength by weight) are added. Separation of the phases and subsequent distillation of the organic phase gives 164.6 g of pivaloylpyruvic acid methyl ester (87.8% of the theoretical yield), purity: 99.3%.
Quantity
57.2 g
Type
reactant
Reaction Step One
Quantity
118 g
Type
reactant
Reaction Step Two
Quantity
400 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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